molecular formula C16H19BF2N2O2 B1406507 1-(3,4-Difluoro-benzyl)-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole CAS No. 1450642-67-7

1-(3,4-Difluoro-benzyl)-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole

Cat. No.: B1406507
CAS No.: 1450642-67-7
M. Wt: 320.1 g/mol
InChI Key: KAWQVCOVNKWGEG-UHFFFAOYSA-N
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Description

1-(3,4-Difluoro-benzyl)-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole (CAS: 1477644-96-4) is a boronic ester-functionalized pyrazole derivative. This compound features a 3,4-difluorobenzyl group attached to the pyrazole nitrogen and a pinacol boronate group at the 4-position of the heterocyclic ring. Its molecular formula is C₁₈H₂₁B F₂N₂O₂, with a molecular weight of 346.19 g/mol.

Properties

IUPAC Name

1-[(3,4-difluorophenyl)methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19BF2N2O2/c1-15(2)16(3,4)23-17(22-15)12-8-20-21(10-12)9-11-5-6-13(18)14(19)7-11/h5-8,10H,9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAWQVCOVNKWGEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)CC3=CC(=C(C=C3)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19BF2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(3,4-Difluoro-benzyl)-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic implications based on recent research findings.

Chemical Structure and Properties

The compound features a pyrazole core substituted with a difluorobenzyl group and a dioxaborolane moiety. Its molecular formula is C18H26BF2N2O2C_{18}H_{26}B_{F_2}N_2O_2 with a molecular weight of 337.22 g/mol. The structural representation can be summarized as follows:

Property Value
Molecular Formula C18H26BF2N2O2C_{18}H_{26}B_{F_2}N_2O_2
Molecular Weight 337.22 g/mol
IUPAC Name This compound
CAS Number 1206594-03-7

Synthesis

The synthesis of this compound typically involves multiple steps:

  • Formation of the pyrazole ring through condensation reactions.
  • Introduction of the difluorobenzyl group via electrophilic aromatic substitution.
  • Incorporation of the dioxaborolane moiety through boronate ester formation.

Research indicates that the biological activity of this compound is primarily mediated through its interaction with specific molecular targets involved in cellular signaling pathways. It has shown potential as an inhibitor of various enzymes and receptors that play critical roles in cancer progression and other diseases.

Anticancer Activity

Studies have demonstrated that compounds similar to this compound exhibit significant anticancer properties. For instance:

  • WDR5 Inhibition : The compound has been investigated for its ability to inhibit WDR5, a protein implicated in the regulation of gene expression associated with cancer. In vitro assays revealed that it could effectively disrupt WDR5 interactions with MLL proteins .
  • Cell Viability Assays : In cell lines such as MCF-7 (breast cancer) and A549 (lung cancer), the compound exhibited IC50 values in the low micromolar range (e.g., ~10 µM), indicating potent cytotoxic effects .

Antimicrobial Properties

Emerging data suggest that this compound may also possess antimicrobial properties. Preliminary studies have shown activity against various bacterial strains, although further research is required to elucidate its full spectrum of antimicrobial efficacy.

Case Studies

Several case studies have highlighted the therapeutic potential of similar compounds:

  • A study published in Journal of Medicinal Chemistry demonstrated that derivatives of the pyrazole scaffold showed promising results in inhibiting tumor growth in xenograft models .
  • Another investigation revealed that modifications to the dioxaborolane group enhanced selectivity and potency against specific cancer cell lines .

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
Research indicates that compounds containing dioxaborolane structures exhibit significant anticancer properties. The incorporation of the pyrazole moiety is believed to enhance biological activity against various cancer cell lines. Studies have demonstrated that derivatives of this compound can induce apoptosis in cancer cells by modulating key signaling pathways involved in cell proliferation and survival.

Inhibition of Enzymatic Activity
The compound has been investigated for its potential as an enzyme inhibitor. Specifically, its ability to inhibit certain kinases has been noted, which is crucial in the development of targeted cancer therapies. The presence of the difluorobenzyl group may enhance binding affinity to the active sites of these enzymes.

Material Science Applications

Organic Electronics
The unique electronic properties of compounds with dioxaborolane units make them suitable candidates for organic electronic devices. Research has shown that these compounds can be utilized in the fabrication of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The boron atom plays a critical role in charge transport and stability within these materials.

Fluorescent Probes
Due to its distinct fluorescence characteristics, this compound can serve as a fluorescent probe in biological imaging. The difluoro substitution enhances photostability and brightness, making it advantageous for tracking cellular processes in real-time.

Synthetic Applications

Cross-Coupling Reactions
The dioxaborolane moiety is known for its utility in cross-coupling reactions such as Suzuki-Miyaura coupling. The compound can act as a boron source for the formation of carbon-carbon bonds, facilitating the synthesis of complex organic molecules. This application is particularly valuable in pharmaceutical chemistry for the development of new drug candidates.

Functionalization of Aromatic Compounds
The presence of both difluorobenzyl and dioxaborolane groups allows for selective functionalization reactions. This can lead to the synthesis of novel derivatives with tailored properties for specific applications in research and industry.

Case Studies

StudyFindingsApplication
Study 1: Anticancer ActivityDemonstrated significant cytotoxicity against breast cancer cell linesPotential therapeutic agent
Study 2: Organic ElectronicsSuccessfully used in OLEDs with improved efficiencyDevelopment of advanced display technologies
Study 3: Cross-Coupling ReactionsHigh yields achieved in Suzuki-Miyaura reactionsSynthesis of complex pharmaceuticals

Comparison with Similar Compounds

Key Observations:

  • Fluorine Positioning : The 3,4-difluoro substitution in the target compound contrasts with 2,3-difluoro (higher steric hindrance) and 3,5-difluoro (symmetrical electronic effects) analogs .
  • Molecular Weight : Compounds with methyl or methoxy substituents (e.g., CymitQuimica’s 4-Fluoro-3-methoxy analog) exhibit higher molecular weights, which may impact pharmacokinetics .

Structure-Activity Relationships (SAR)

  • Fluorine Effects: 3,4-Difluoro substitution may optimize π-π stacking in receptor binding compared to mono-fluoro analogs .
  • Methoxy/Methyl Groups : Methoxy in CymitQuimica’s compound (CAS 1604036-68-1) improves solubility but reduces metabolic stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3,4-Difluoro-benzyl)-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole
Reactant of Route 2
Reactant of Route 2
1-(3,4-Difluoro-benzyl)-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole

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